

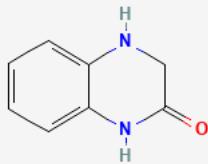
An In-depth Technical Guide to 3,4-Dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydro-1H-quinoxalin-2-one

Cat. No.: B1295600


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dihydro-1H-quinoxalin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Chemical Information

Chemical Structure:

CAS Number: 59564-59-9

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

IUPAC Name: **3,4-dihydro-1H-quinoxalin-2-one**

Synonyms: 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydro-2(1H)-quinoxalinone

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3,4-Dihydro-1H-quinoxalin-2-one** is presented below. This information is crucial for its identification and characterization in a laboratory setting.

Property	Value	Reference
Appearance	White crystal or fine powder	[1]
Melting Point	134-136 °C	[2]
Solubility	Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.	[1]
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H)	[2]
ESI-MS m/z	149 (M+1)	[2]

Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one

The synthesis of **3,4-Dihydro-1H-quinoxalin-2-one** can be achieved through various methods.

A common and effective protocol is the reaction of o-phenylenediamine with chloroacetic acid.

[\[2\]](#)

Experimental Protocol: Synthesis from o-Phenylenediamine

Materials:

- o-phenylenediamine
- Chloroacetic acid
- Aqueous ammonia (33%)
- Water

Procedure:

- A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in water (80 mL).
- Aqueous ammonia (33%, 10 mL) is added to the mixture.
- The reaction mixture is heated to reflux for one hour.
- Upon cooling, a light brown solid precipitates.
- The precipitate is filtered under reduced pressure and dried at 110 °C to yield the final product.

Yield: 83%

Biological Activities and Therapeutic Potential

The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and **3,4-Dihydro-1H-quinoxalin-2-one** and its derivatives have been investigated for a range of biological activities. These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not extensively reported, studies on its derivatives have demonstrated notable antibacterial activity. The activity often varies based on the substituents on the quinoxalinone core.[\[1\]](#)[\[2\]](#)

Compound Derivative	Bacterial Strains	Activity Level	Reference
Fluoro-substituted derivatives (e.g., 5i, 5j)	Various bacterial strains	Good to equipotent activity	[1] [2]
Methyl and methoxy substituted derivatives (e.g., 5a-5e)	Various bacterial strains	Moderate activity	[1] [2]

Anticancer Activity

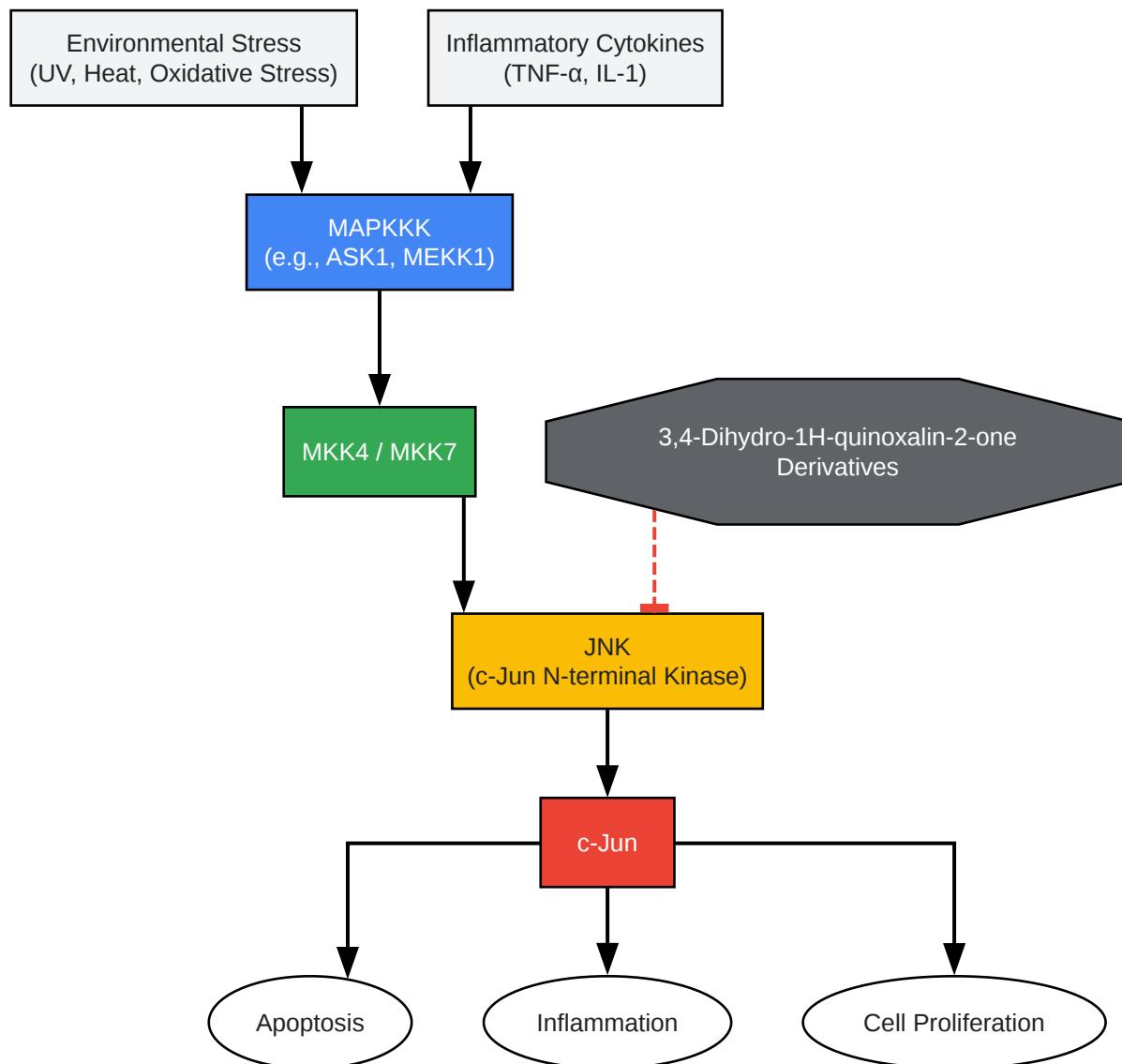
Derivatives of **3,4-Dihydro-1H-quinoxalin-2-one** have been evaluated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Compound 10	HeLa	10.46 ± 0.82	[6]
Compound 11	HeLa	16.57 ± 0.48	[6]
Compound 5	HeLa	>200	[6]
Compound 9	HeLa	19.11 ± 1.23	[6]
Cisplatin (Reference)	HeLa	2.37 ± 0.28	[6]

Anti-inflammatory and Enzyme Inhibition Activity

Certain derivatives of 3,4-dihydro-2(1H)-quinoxalinone have been identified as inhibitors of enzymes relevant to inflammation and other diseases. For instance, some derivatives have shown inhibitory activity against α-glucosidase and have been investigated for their anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Compound Derivative	Target/Assay	IC ₅₀ (μM) or Activity	Reference
Compound 10	α-glucosidase	52.54 ± 0.09	[6]
Compound 11	α-glucosidase	40.09 ± 0.49	[6]
Compound 7b	Carrageenan-induced edema (in vivo)	41% inhibition	[5]
Indomethacin (Reference)	Carrageenan-induced edema (in vivo)	47% inhibition	[5]


Mechanism of Action and Signaling Pathway Involvement

While the precise mechanisms of action for **3,4-Dihydro-1H-quinoxalin-2-one** are still under investigation, a significant body of research points towards the involvement of its derivatives in modulating key signaling pathways implicated in disease.

Inhibition of JNK3 Signaling Pathway

Derivatives of **3,4-Dihydro-1H-quinoxalin-2-one** have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).^[8] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular processes such as apoptosis, inflammation, and cytokine production.^[9] The inhibition of JNK3 by these derivatives suggests a potential therapeutic application in neurodegenerative diseases, inflammation, and cancer.^[8]

Below is a generalized representation of the JNK signaling pathway. It is important to note that the direct interactions of **3,4-Dihydro-1H-quinoxalin-2-one** with the components of this pathway have not been fully elucidated and this diagram serves as a conceptual framework.

[Click to download full resolution via product page](#)

JNK Signaling Pathway and Potential Inhibition

Conclusion

3,4-Dihydro-1H-quinoxalin-2-one is a versatile heterocyclic compound with a well-established synthetic route and a promising profile of biological activities. While much of the quantitative biological data is focused on its derivatives, the core structure represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further research into the specific mechanisms of action and signaling pathway interactions of the parent compound is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dihydro-1H-quinoxalin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295600#3-4-dihydro-1h-quinoxalin-2-one-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com